molecular formula C3BrF5O B1270805 Bromopentafluoroacetone CAS No. 815-23-6

Bromopentafluoroacetone

Cat. No. B1270805
CAS RN: 815-23-6
M. Wt: 226.93 g/mol
InChI Key: IYDJQZOFWOSTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromopentafluoroacetone is a chemical compound with the molecular formula C3BrF5O . It has a molecular weight of 226.93 and a density of 1.961 g/cm3 .


Molecular Structure Analysis

The molecular structure of a compound like this compound can be analyzed using various techniques, including quantum chemistry, thermodynamics, and intermolecular interactions . These techniques can provide insights into the links between energies, structures, and chemical or physical properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be analyzed using various techniques, including calorimetry and thermodynamics . These techniques can provide insights into the hardness, topography, hydrophilicity, and other properties of the compound .

Scientific Research Applications

1. Use in Trifluoromethylation and Synthesis of Bioactive Molecules

Bromopentafluoroacetone has been utilized effectively in the synthesis of bioactive molecules. Specifically, it serves as an effective indirect trifluoromethylation reagent, used in constructing the 3-trifluoromethyl isocoumarin skeleton. This is achieved through a ligand-promoted, iridium-catalyzed ortho-selective C-H alkylation and an intermolecular cyclization reaction. This process allows for the formation of a wide range of 3-trifluoromethyl isocoumarins, which are crucial in bioactive compounds (Zhou et al., 2020).

2. Role in Baylis-Hillman Reaction

This compound plays a significant role in the Baylis-Hillman reaction. It reacts with various compounds like ethyl acrylate and acrylonitrile in the presence of 1,4-diazabicyclo[2,2,2]octane, leading to the formation of α-alkylation products. This reaction is fundamental in organic chemistry for creating carbon-carbon bonds (Golubev et al., 1992).

properties

IUPAC Name

1-bromo-1,1,3,3,3-pentafluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF5O/c4-2(5,6)1(10)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDJQZOFWOSTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371299
Record name Bromopentafluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

815-23-6
Record name Bromopentafluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromopentafluoroacetone
Reactant of Route 2
Reactant of Route 2
Bromopentafluoroacetone
Reactant of Route 3
Bromopentafluoroacetone
Reactant of Route 4
Bromopentafluoroacetone
Reactant of Route 5
Bromopentafluoroacetone

Q & A

Q1: What is the significance of using bromopentafluoroacetone in the Baylis-Hillman reaction?

A: The Baylis-Hillman reaction is a valuable tool for creating new carbon-carbon bonds, which is crucial in organic synthesis. While traditionally employing aldehydes as electrophiles, this research explores the use of this compound as a novel electrophile in the reaction. [] The incorporation of fluorine atoms and the bromine substituent can significantly impact the reactivity and properties of the resulting products, potentially leading to new applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.